molecular formula C17H23N3O2 B5395149 N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide

N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide

Katalognummer B5395149
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: JMGGGNDJHBZLQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a potent and selective inhibitor of mutated EGFR, which is commonly found in non-small cell lung cancer (NSCLC) patients. AZD9291 has shown promising results in preclinical and clinical studies, making it a potential therapeutic agent for NSCLC patients.

Wirkmechanismus

N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide is a selective and irreversible inhibitor of mutated EGFR. It binds covalently to the cysteine residue in the ATP-binding pocket of EGFR, resulting in inhibition of the tyrosine kinase activity of EGFR. This leads to inhibition of downstream signaling pathways, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutations. It also inhibits angiogenesis and tumor growth in preclinical models. In clinical studies, N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has demonstrated a favorable safety profile, with manageable adverse events.

Vorteile Und Einschränkungen Für Laborexperimente

N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of mutated EGFR, making it a valuable tool for studying EGFR signaling pathways. It has also shown efficacy in preclinical models and clinical studies, making it a potential therapeutic agent for NSCLC patients. However, N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has some limitations for lab experiments. It is a relatively new drug, and its long-term effects and potential resistance mechanisms are not fully understood. Additionally, it is a complex molecule, which may make it challenging to synthesize and modify for research purposes.

Zukünftige Richtungen

There are several future directions for N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide research. One direction is to investigate the potential of N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide in combination with other targeted therapies or chemotherapy agents. Another direction is to explore the role of N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide in other cancer types with mutated EGFR, such as head and neck cancer. Additionally, further studies are needed to understand the long-term effects and potential resistance mechanisms of N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide. Finally, research is needed to optimize the synthesis and modification of N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide for research purposes.

Synthesemethoden

The synthesis of N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis starts with the preparation of 2-oxo-N-(pyridin-2-ylmethyl)acetamide, which is then reacted with allyl bromide to obtain N-allyl-2-oxo-N-(pyridin-2-ylmethyl)acetamide. The final step involves the coupling reaction of N-allyl-2-oxo-N-(pyridin-2-ylmethyl)acetamide with 2-azepanone to obtain N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has been extensively studied in preclinical and clinical settings. In preclinical studies, N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has shown potent activity against mutated EGFR, with a favorable safety profile. In clinical studies, N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has demonstrated efficacy in NSCLC patients with EGFR T790M mutations, which are resistant to first-generation EGFR inhibitors. N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has also shown promising results in patients with brain metastases, a common complication in NSCLC patients.

Eigenschaften

IUPAC Name

2-(azepan-1-yl)-2-oxo-N-prop-2-enyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-11-20(14-15-9-5-6-10-18-15)17(22)16(21)19-12-7-3-4-8-13-19/h2,5-6,9-10H,1,3-4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGGGNDJHBZLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=CC=N1)C(=O)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.